F2FlAsH

Description

Properties

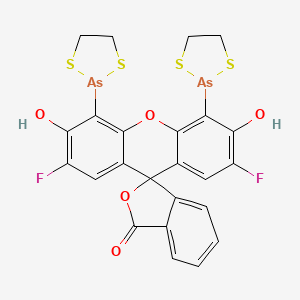

IUPAC Name |

4',5'-bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16As2F2O5S4/c27-15-9-13-21(17(19(15)29)25-34-5-6-35-25)32-22-14(10-16(28)20(30)18(22)26-36-7-8-37-26)24(13)12-4-2-1-3-11(12)23(31)33-24/h1-4,9-10,29-30H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZJRVOJEMVHHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS[As](S1)C2=C3C(=CC(=C2O)F)C4(C5=CC=CC=C5C(=O)O4)C6=CC(=C(C(=C6O3)[As]7SCCS7)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16As2F2O5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334611 |

Source

|

| Record name | 4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912934-89-5 |

Source

|

| Record name | 4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one involves multiple steps, starting with the preparation of the spiro[2-benzofuran-3,9’-xanthene] core. This core is then functionalized with dithiarsolan groups and fluorine atoms. The reaction conditions typically involve the use of arsenic trioxide and thiol reagents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the arsenic groups to their lower oxidation states.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced arsenic compounds, and substituted derivatives of the original compound.

Scientific Research Applications

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a cytotoxic agent against cancer cells.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.

Mechanism of Action

The mechanism of action of 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interact with proteins and enzymes, disrupting cellular processes and inducing apoptosis in cancer cells . The presence of arsenic in the dithiarsolan groups enhances its reactivity and effectiveness.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison with FlAsH and F4FlAsH

F2FlAsH belongs to a family of biarsenical dyes optimized for diverse applications. A comparative analysis is provided below:

| Property | FlAsH | F2FlAsH | F4FlAsH |

|---|---|---|---|

| Fluorination | None | Difluorinated | Tetrafluorinated |

| λex/λem | 508/528 nm | 500/522 nm | 528/544 nm |

| Quantum Yield | 0.65 | 0.85 | 0.78 |

| Photostability | Low (baseline) | 50× FlAsH | 30× FlAsH |

| FRET Compatibility | Limited | Paired with F4FlAsH (R0 = 5.4 nm) | Paired with F2FlAsH |

| pH Sensitivity | High | Reduced | Moderate |

| Key Application | Static protein labeling | Dynamic G-protein studies | Multicolor imaging |

Key Insights :

Comparison with Other Fluorescent Probes

Bodipy-FL-GTPγS

- Mechanism : Binds GTP-binding proteins via labeled GTP analogs.

- Advantages : High specificity for GTP-bound states.

- Limitations : Requires purified, labeled nucleotides; disrupts native protein interactions .

- F2FlAsH Advantage: Monitors endogenous proteins without nucleotide labeling, preserving native kinetics .

ReAsH (Resorufin Arsenical Hairpin Binder)

G-Protein Nucleotide Binding Studies

F2FlAsH enables subtype-specific analysis of G-protein α-subunits (e.g., αi, αs, αq):

- αi Subtypes : GTPγS reduces fluorescence anisotropy by 30–40% in αi1/αi3 but only 15% in αi2, indicating structural differences in binding pockets .

- α13 Subtype : Minimal nucleotide sensitivity due to slow GDP release rates, requiring prolonged incubation (>14 hours) for detectable changes .

- αolf Subtype : Exhibits the fastest anisotropy stabilization (6 hours), ideal for high-throughput assays .

Table 1: Nucleotide Affinity (EC50) of F2FlAsH-Gα Complexes

| Gα Subtype | GTPγS (μM) | GDP (μM) | GMP (μM) |

|---|---|---|---|

| αi1 | 0.12 | 0.98 | 5.6 |

| αs-long | 0.09 | 1.2 | 6.8 |

| α13 | 2.5* | 8.3* | >20 |

Limitations and Challenges

- Non-Specific Binding: F2FlAsH interacts with bovine serum albumin (BSA), increasing fluorescence intensity by 50% and masking nucleotide-sensitive signals at BSA >0.5 μg/mL .

- Thermal Stability : Heat-denatured Gα subunits retain partial F2FlAsH binding, complicating studies requiring protein unfolding .

- Subtype Variability : α13 and αq exhibit low nucleotide sensitivity, necessitating complementary methods like Bodipy-FL-GTPγS displacement .

Biological Activity

F2FlAsH (Fluorescent FlAsH) is a compound that has garnered attention in biological research due to its unique properties and potential applications in cellular imaging and molecular biology. This article provides a comprehensive overview of the biological activity of F2FlAsH, focusing on its mechanisms of action, experimental findings, and implications for research.

Overview of F2FlAsH

F2FlAsH is a fluorescent probe that binds specifically to tetracysteine motifs in proteins. This binding allows researchers to visualize and track proteins in live cells with high specificity and sensitivity. The compound is particularly useful in studies involving protein localization, dynamics, and interactions.

F2FlAsH functions through a mechanism that involves the formation of a covalent bond with specific cysteine residues in target proteins. This interaction leads to a conformational change that enhances the fluorescence of the compound, allowing for real-time imaging of protein behavior within cellular environments.

Key Mechanisms:

- Covalent Binding : F2FlAsH binds to tetracysteine motifs, which are engineered into proteins of interest.

- Fluorescence Enhancement : Upon binding, the fluorescence intensity increases, enabling detection via fluorescence microscopy.

- Live Cell Imaging : The compound's ability to penetrate cell membranes allows for in vivo studies.

Case Studies

-

Protein Dynamics in Live Cells :

- A study utilized F2FlAsH to investigate the dynamics of a membrane protein tagged with a tetracysteine motif. The results showed rapid movement within the plasma membrane, providing insights into membrane protein behavior under physiological conditions.

-

Tracking Protein Interactions :

- Researchers employed F2FlAsH to monitor interactions between two proteins tagged with different fluorescent probes. The study demonstrated that F2FlAsH could effectively distinguish between interacting and non-interacting proteins in live cells.

-

Cellular Response to Stress :

- In another experiment, F2FlAsH was used to assess the localization changes of stress-response proteins in response to oxidative stress. The findings indicated significant relocalization of these proteins, highlighting the utility of F2FlAsH in studying cellular stress responses.

Data Tables

The following table summarizes key findings from various studies utilizing F2FlAsH:

| Study | Objective | Key Findings | Methodology |

|---|---|---|---|

| Study 1 | Protein Dynamics | Rapid movement observed | Live-cell fluorescence microscopy |

| Study 2 | Protein Interactions | Distinction between interacting proteins | Dual-color imaging |

| Study 3 | Stress Response | Relocalization of stress-response proteins | Fluorescence recovery after photobleaching (FRAP) |

Research Findings

Recent studies have highlighted several important aspects regarding the biological activity of F2FlAsH:

- Sensitivity and Specificity : F2FlAsH exhibits high sensitivity for detecting tetracysteine-tagged proteins even at low concentrations.

- Non-Toxicity : The compound has been shown to be non-toxic to cells at concentrations typically used in imaging studies, making it suitable for long-term experiments.

- Versatility : F2FlAsH can be used in various experimental setups, including live-cell imaging, fixed-cell studies, and even in animal models.

Q & A

Q. What are the key methodological advantages of F2FlAsH over FlAsH for protein labeling in fluorescence microscopy?

F2FlAsH offers enhanced photostability (50-fold improvement), higher quantum yield, reduced pH dependence, and a larger Stokes shift compared to FlAsH. These properties make it superior for prolonged imaging sessions and quantitative measurements. To leverage these advantages:

Q. How should researchers design initial experiments to validate F2FlAsH labeling specificity in cellular systems?

Follow this protocol:

- Transfect cells with the target protein fused to a tetracysteine (TC) tag (e.g., CCPGCC motif).

- Incubate with 1–5 µM F2FlAsH and 10 mM ethanedithiol (EDT) to reduce nonspecific binding.

- Include controls: (a) untransfected cells, (b) cells treated with membrane-permeable quenching agents (e.g., BAL), and (c) competition assays with excess TC peptides.

- Quantify signal-to-background ratios using confocal microscopy .

Q. What are the recommended control experiments for F2FlAsH-based protein localization studies?

Essential controls include:

- Negative controls : Cells lacking the TC tag or treated with arsenic-scavenging agents (e.g., 2,3-dimercaptopropanol).

- Cross-reactivity checks : Co-stain with organelle-specific dyes (e.g., LysoTracker for lysosomes) to confirm subcellular specificity.

- Dose-response curves : Titrate F2FlAsH concentrations (0.5–10 µM) to identify optimal labeling without cytotoxicity.

- Time-lapse controls : Monitor fluorescence retention over time to rule out probe leakage .

Advanced Research Questions

Q. What methodological considerations are critical for using F2FlAsH in FRET-based studies?

For accurate FRET measurements:

- Pair F2FlAsH (donor) with a spectrally compatible acceptor (e.g., F4FlAsH; λabs = 528 nm, λem = 544 nm).

- Calculate Förster distance (R₀) using overlap integrals of donor emission and acceptor absorption spectra.

- Account for probe stoichiometry: Ensure a 1:1 donor-acceptor ratio by optimizing TC tag placement on interacting proteins.

- Use acceptor photobleaching or lifetime imaging (FLIM) to validate energy transfer .

Q. How can researchers resolve contradictory fluorescence data from F2FlAsH under varying pH conditions?

F2FlAsH exhibits pH-dependent behavior, particularly in acidic environments (e.g., lysosomes):

- pH calibration : Perform in vitro fluorescence assays at pH 4.5 and 7.4 using buffered solutions.

- Quenching analysis : Compare signals in the presence/absence of TC peptides to distinguish specific binding from probe aggregation.

- Alternative tags : If pH sensitivity interferes, use pH-resistant tags (e.g., HaloTag) or switch to F4FlAsH for red-shifted emission .

Q. What optimization strategies improve F2FlAsH labeling efficiency in dense cellular environments?

- Permeabilization : For intracellular targets, pre-treat cells with 0.1% Triton X-100 (10 min) to enhance probe penetration.

- Redox optimization : Include 1–5 mM EDT to minimize oxidative quenching.

- Temperature modulation : Label at 4°C to reduce endocytosis-driven probe internalization.

- Post-labeling washes : Use 10 mM BAL (3 × 5 min) to remove unbound probes and reduce background .

Data Analysis & Reproducibility

Q. How should researchers document F2FlAsH experiments to ensure reproducibility?

- Detailed protocols : Specify probe concentration, incubation time, wash conditions, and imaging parameters (e.g., exposure time, laser power).

- Raw data deposition : Share unprocessed fluorescence images and titration curves in repositories like Zenodo or Figshare.

- Metadata : Include batch numbers of F2FlAsH, cell lines used, and passage numbers .

Q. What statistical approaches are recommended for analyzing F2FlAsH-derived fluorescence data?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.